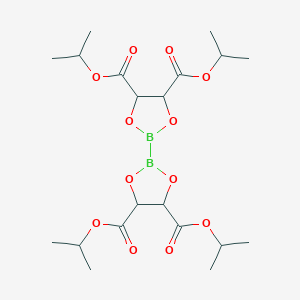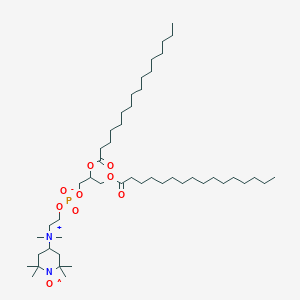![molecular formula C13H10INO2 B12089375 Benzoic acid, 2-[(2-iodophenyl)amino]- CAS No. 10166-40-2](/img/structure/B12089375.png)
Benzoic acid, 2-[(2-iodophenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(2-iodophenyl)amino]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-iodophenyl)amino]- can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with benzoic acid under specific conditions. The reaction typically requires the presence of a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzoic acid, 2-[(2-iodophenyl)amino]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(2-iodophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzoic acid, 2-[(2-iodophenyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(2-iodophenyl)amino]- involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, influencing the compound’s ability to interact with biological molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-aminobenzoic acid: Similar in structure but lacks the iodine atom.
Benzoic acid, 2-iodobenzoic acid: Contains the iodine atom but does not have the amino group.
Uniqueness
Benzoic acid, 2-[(2-iodophenyl)amino]- is unique due to the presence of both the iodine atom and the amino group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
10166-40-2 |
|---|---|
Molecular Formula |
C13H10INO2 |
Molecular Weight |
339.13 g/mol |
IUPAC Name |
2-(2-iodoanilino)benzoic acid |
InChI |
InChI=1S/C13H10INO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) |
InChI Key |
KWWDONSFOGGYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)


![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)

![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)

